molecular formula C10H10N2OS B1378435 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 1394042-82-0

3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1378435
CAS No.: 1394042-82-0
M. Wt: 206.27 g/mol
InChI Key: UFCKNCUHZMOQSN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features a unique structure combining a cyclopropyl group, a methyl group, and an imidazo[2,1-b][1,3]thiazole ring system

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its activity and thus influencing the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, including changes in growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. The exact pathways and enzymes involved can vary depending on the cellular context and the presence of other interacting molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-3-methylthiophene-5-carbaldehyde in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Lacks the cyclopropyl group but shares the core imidazo[2,1-b][1,3]thiazole structure.

    3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide: Contains a carbohydrazide group instead of an aldehyde group.

Uniqueness

3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the imidazo[2,1-b][1,3]thiazole ring system provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

3-cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-8(4-13)12-9(7-2-3-7)5-14-10(12)11-6/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCKNCUHZMOQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CSC2=N1)C3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Reactant of Route 2
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Reactant of Route 6
3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

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